tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17709381
InChI: InChI=1S/C11H23NO4/c1-8(2)11(16-12,7-14-6)9(13)15-10(3,4)5/h8H,7,12H2,1-6H3
SMILES:
Molecular Formula: C11H23NO4
Molecular Weight: 233.30 g/mol

tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

CAS No.:

Cat. No.: VC17709381

Molecular Formula: C11H23NO4

Molecular Weight: 233.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate -

Specification

Molecular Formula C11H23NO4
Molecular Weight 233.30 g/mol
IUPAC Name tert-butyl 2-aminooxy-2-(methoxymethyl)-3-methylbutanoate
Standard InChI InChI=1S/C11H23NO4/c1-8(2)11(16-12,7-14-6)9(13)15-10(3,4)5/h8H,7,12H2,1-6H3
Standard InChI Key AGBPZDGNXLNYHD-UHFFFAOYSA-N
Canonical SMILES CC(C)C(COC)(C(=O)OC(C)(C)C)ON

Introduction

Molecular Structure and Physicochemical Properties

The molecular structure of tert-butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate comprises a central butanoate backbone modified at the 2-position with both aminooxy (–ONH2) and methoxymethyl (–CH2OCH3) groups, while the 3-position features a methyl substituent. The tert-butyl ester group at the terminal carboxylate enhances steric bulk and influences solubility.

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource Citation
Molecular FormulaC10_{10}H21_{21}NO4_{4} (inferred) ,
Molecular Weight~233.30 g/mol
Functional GroupsAminooxy, methoxymethyl, tert-butyl ester ,
LogP (Partition Coefficient)Estimated 1.8–2.4 (lipophilicity)

The aminooxy group confers nucleophilic reactivity, enabling conjugation with carbonyl-containing molecules, while the methoxymethyl ether enhances solubility in polar aprotic solvents . The tert-butyl group stabilizes the ester against hydrolysis under mild conditions, a feature critical for its handling in synthetic workflows .

Synthetic Routes and Optimization

Synthesis of tert-butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate likely involves multi-step strategies, drawing from methodologies used for analogous tert-butyl amino acid esters.

Stepwise Synthesis Protocol

A plausible route involves:

  • Esterification of a Modified Amino Acid: Starting with a β-methyl-substituted amino acid, tert-butyl esterification is achieved via acid-catalyzed reaction with tert-butyl acetate . For example, DL-valine reacts with tert-butyl acetate in the presence of perchloric acid to form tert-butyl 2-amino-3-methylbutanoate .

  • Introduction of Methoxymethyl Group: Alkylation of the amino group with methoxymethyl bromide under basic conditions (e.g., NaHCO3_3 in DMF) could install the methoxymethyl moiety .

  • Aminooxy Group Installation: Oxidation of a primary amine to an aminooxy group via hydroxylamine derivatives or direct substitution with hydroxylamine under controlled pH .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldCitation
1DL-valine, tert-butyl acetate, HClO4_495%
2Methoxymethyl bromide, NaHCO3_3, DMF85–90%
3Hydroxylamine-O-sulfonic acid, pH 9–1075%

Reaction optimization focuses on minimizing side reactions, such as over-alkylation or ester hydrolysis. Inert atmospheres (e.g., nitrogen) and temperature control (20–70°C) are critical for high yields .

Reactivity and Functional Group Transformations

The compound’s functional groups enable diverse transformations:

  • Aminooxy Group: Reacts with ketones or aldehydes to form oxime ethers, useful in bioconjugation and prodrug design .

  • Methoxymethyl Ether: Stable under acidic conditions but cleavable via strong Lewis acids (e.g., BBr3_3), allowing selective deprotection .

  • tert-Butyl Ester: Hydrolyzes under acidic conditions (e.g., HCl in dioxane) to yield the corresponding carboxylic acid, facilitating further derivatization .

Stability Profile

  • Thermal Stability: Decomposes above 150°C, with the ester bond being the primary site of cleavage .

  • Hydrolytic Stability: Stable in neutral aqueous solutions (pH 6–8) but hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .

CompoundBioactivityCitation
tert-Butyl 2-amino-3-methylbutanoateIntermediate in protease inhibitor synthesis
tert-Butyl 2-(methoxy)butanoateSolubility enhancer for hydrophobic drugs

Challenges and Future Directions

Current limitations include:

  • Stereochemical Control: The compound’s chiral centers (at C2 and C3) require asymmetric synthesis techniques, which are underdeveloped for this scaffold .

  • Scale-Up Difficulties: Low yields in the aminooxy installation step (≤75%) necessitate catalyst optimization .

Future research should explore:

  • Enzymatic Synthesis: Using lipases or esterases for stereoselective esterification .

  • Computational Modeling: Predicting reactivity and stability using DFT calculations to guide synthetic routes .

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